molecular formula C23H30N2O5S B2678921 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922057-09-8

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2678921
CAS No.: 922057-09-8
M. Wt: 446.56
InChI Key: GJBBHOKXWLLBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Alkylation: The introduction of the propyl and dimethyl groups can be achieved through alkylation reactions. Reagents such as propyl halides and dimethyl sulfate are commonly used.

    Reaction Conditions: These reactions typically require strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials and promote nucleophilic substitution.

  • Attachment of the Propoxybenzenesulfonamide Moiety

      Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be done by reacting the intermediate tetrahydrobenzo[b][1,4]oxazepine derivative with 4-propoxybenzenesulfonyl chloride.

      Reaction Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Industrial Production Methods

    For large-scale production, the synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide typically involves multiple steps:

    • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core

        Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable ketone.

        Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like Lewis acids to facilitate the formation of the oxazepine ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

        Products: Oxidation can lead to the formation of ketones or carboxylic acids, depending on the specific site of oxidation.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

        Products: Reduction reactions can convert ketones to alcohols or amines to amines.

    • Substitution

        Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

        Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Sodium hydride in dimethylformamide (DMF).

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

      Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biology

      Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways.

      Drug Development: Its potential pharmacological activities make it a candidate for drug discovery and development.

    Medicine

      Therapeutic Agents: The compound could be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

      Diagnostic Tools: It may be used in the development of diagnostic agents for imaging or biomarker detection.

    Industry

      Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.

    Mechanism of Action

    The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological or biochemical changes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
    • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide

    Uniqueness

    Compared to similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide stands out due to its specific structural features, such as the propoxybenzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

    Properties

    IUPAC Name

    N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N2O5S/c1-5-13-25-20-15-17(7-12-21(20)30-16-23(3,4)22(25)26)24-31(27,28)19-10-8-18(9-11-19)29-14-6-2/h7-12,15,24H,5-6,13-14,16H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GJBBHOKXWLLBES-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCCC)OCC(C1=O)(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    446.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.